Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]benzenecarboxylate
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Overview
Description
Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]benzenecarboxylate is an organic compound featuring a complex structure. The key components in its makeup include a benzene ring, a thiazole moiety, and a chlorophenyl group, conferring it distinctive chemical properties suitable for a range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves a multi-step reaction process:
Thiazole Formation: : Starting with the construction of the thiazole ring using 4-chlorophenyl acetic acid and thiourea under acidic conditions.
Coupling Reaction: : This is followed by coupling the thiazole intermediate with an amine group via an amide bond formation reaction.
Thioether Formation: : The intermediate product undergoes a thioether formation with benzenecarboxylate methyl ester through a nucleophilic substitution reaction.
Industrial Production Methods: : Industrial-scale production might employ similar methods but often uses optimized reaction conditions, catalysts, and techniques like flow chemistry to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation to produce sulfoxides or sulfones.
Reduction: : Reductive cleavage of the thioether bond.
Substitution: : Electrophilic aromatic substitution, especially on the benzene ring.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Hydride donors such as lithium aluminum hydride.
Substitution: : Halogenating agents or nitro compounds.
Major Products
Oxidation: : Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate.
Reduction: : Simplified benzenecarboxylate derivatives.
Scientific Research Applications
In Chemistry: : Used as a building block in the synthesis of more complex organic molecules. In Biology : Potential probe for studying enzyme activities. In Medicine : Investigated for its pharmacological properties, particularly in oncology due to its ability to interact with specific cellular pathways. In Industry : Possible precursor in the manufacturing of specialty chemicals and materials.
Mechanism of Action
Mechanism: : The compound may act by inhibiting key enzymes within cellular pathways, particularly those related to cell growth and apoptosis. Its structure allows it to bind effectively to active sites on target molecules.
Molecular Targets and Pathways: : Targets could include kinases, reductases, or other enzymes pivotal to signal transduction or metabolic pathways.
Comparison with Similar Compounds
Unique Properties: : Its unique combination of a thiazole ring and a chlorophenyl group distinguishes it from similar compounds, potentially offering better stability and specificity in binding to biological targets.
List of Similar Compounds
Methyl 2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl sulfanyl]benzenecarboxylate.
Methyl 2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl sulfanyl]benzenecarboxylate.
Properties
IUPAC Name |
methyl 2-[2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S2/c1-25-18(24)14-4-2-3-5-16(14)26-11-17(23)22-19-21-15(10-27-19)12-6-8-13(20)9-7-12/h2-10H,11H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGYMMFVFQNPJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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